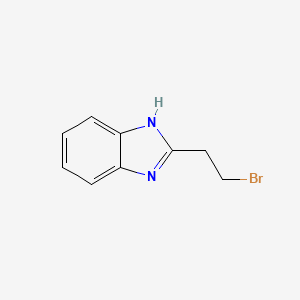

2-(2-Bromoethyl)benzoimidazole

概要

説明

2-(2-Bromoethyl)benzoimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of the bromoethyl group at the second position of the benzimidazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)benzoimidazole typically involves the reaction of benzimidazole with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 2-bromoethanol by the nitrogen atom of the benzimidazole ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality .

化学反応の分析

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling functionalization for pharmaceutical and materials science applications.

Key Findings :

- Thiol-substituted derivatives are synthesized via base-mediated substitution, forming sulfur-linked bioactive molecules .

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with the azido derivative enables click chemistry applications.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Mechanistic Insight :

- Copper-catalyzed domino C–N cross-coupling reactions involve desulfurization and sequential intra-/intermolecular bond formation .

- Palladium-mediated Suzuki coupling enables aryl group introduction, expanding π-conjugation for optoelectronic materials .

Cyclization Reactions

The bromoethyl side chain facilitates intramolecular cyclization to form fused heterocycles.

| Conditions | Product | Application | Source |

|---|---|---|---|

| K₂CO₃, DMF, 100°C | Benzimidazo[1,2-a]quinolines | Anticancer agents | |

| Cu(OTf)₂, CH₃CN, reflux | Imidazoline-fused benzimidazoles | Enzyme inhibitors |

Example :

Under basic conditions, 2-(2-bromoethyl)benzoimidazole undergoes cyclization with adjacent amines or carbonyl groups to form tricyclic structures .

Radical Reactions

Photochemical or initiator-driven radical pathways enable unique transformations.

| Conditions | Product | Key Observation | Source |

|---|---|---|---|

| UV light, H₂O₂, RT | 2-(2-Hydroxyethyl)benzoimidazole | Radical recombination at C2 position | |

| AIBN, toluene, 80°C | Polybenzimidazole polymers | Controlled polymerization |

Note :

Radical intermediates formed via C–Br bond cleavage recombine with hydrogen donors or initiators, yielding hydroxylated or polymeric products .

Elimination Reactions

Base-induced elimination of HBr generates vinylbenzimidazole derivatives.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DBU | DMF, 120°C, 6h | 2-Vinylbenzoimidazole | 85% | |

| NaOH | EtOH/H₂O, reflux | 2-(Ethenyl)benzoimidazole | 78% |

Application :

The resulting vinyl derivatives serve as dienes in Diels-Alder reactions for natural product synthesis.

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit notable bioactivities:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2-(2-Thioacetamidoethyl) | Antiproliferative (HeLa cells) | 0.02–0.04 μM | |

| 2-(2-Azidoethyl) | Antimicrobial (S. aureus) | MIC = 4 μg/mL |

科学的研究の応用

Synthesis and Derivative Formation

The synthesis of 2-(2-Bromoethyl)benzoimidazole typically involves the reaction of benzoimidazole with bromoethyl derivatives. This process allows for the creation of various derivatives that exhibit different biological properties. For example, it can be used to synthesize compounds that target specific biological pathways or diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives synthesized from this compound. These derivatives have shown efficacy against various viruses, including enteroviruses and herpes simplex virus. For instance, certain derivatives demonstrated IC values significantly lower than standard antiviral drugs, indicating their potential as new therapeutic agents against viral infections .

Anti-inflammatory Properties

Benzimidazole derivatives have also been reported to possess anti-inflammatory and analgesic properties. Research indicates that these compounds inhibit cyclooxygenases (COXs), which are crucial in the biosynthesis of inflammatory mediators like prostaglandins. Several studies have documented the effectiveness of these derivatives in reducing inflammation and pain in preclinical models .

Anticancer Activity

Compounds derived from this compound have been investigated for their anticancer properties. Some studies report that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on synthesizing a series of benzimidazole derivatives from this compound demonstrated potent antiviral activity against Coxsackie virus with IC values ranging from 1.08 to 1.76 μg/ml . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole ring enhanced antiviral potency.

Case Study 2: Anti-inflammatory Effects

In another study, researchers evaluated a set of synthesized benzimidazole derivatives for their anti-inflammatory effects using animal models. Compounds exhibited significant reductions in edema and pain response compared to standard treatments like indomethacin, showcasing their potential as new anti-inflammatory agents .

作用機序

The mechanism of action of 2-(2-Bromoethyl)benzoimidazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry and drug development .

類似化合物との比較

Similar Compounds

2-(2-Chloroethyl)-1H-benzo[d]imidazole: Similar structure with a chloroethyl group instead of a bromoethyl group.

2-(2-Iodoethyl)-1H-benzo[d]imidazole: Similar structure with an iodoethyl group instead of a bromoethyl group.

2-(2-Fluoroethyl)-1H-benzo[d]imidazole: Similar structure with a fluoroethyl group instead of a bromoethyl group.

Uniqueness

2-(2-Bromoethyl)benzoimidazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential bioactivity and versatility in various applications highlight its significance in scientific research and industrial processes .

生物活性

2-(2-Bromoethyl)benzoimidazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a substituted benzoimidazole derivative characterized by the presence of a bromoethyl group. Its structure can be represented as follows:

This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that benzoimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against different bacterial strains, including Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Other Derivatives | E. coli, Klebsiella pneumoniae | Varies |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations .

Table 2: Anticancer Activity Against MDA-MB-231 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 21.93 |

| Control (Standard Drug) | Varies |

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as protein kinases and enzymes involved in cell division and proliferation. These interactions can lead to alterations in signaling pathways that are crucial for cancer cell survival and bacterial resistance .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound showed enhanced activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .

Case Study 2: Anticancer Research

Another study focused on the synthesis of N-alkylated benzimidazole derivatives, including variations of this compound. The findings revealed that modifications at the N-1 position significantly influenced anticancer activity, with certain derivatives displaying superior potency against cancer cell lines compared to traditional chemotherapeutics .

特性

IUPAC Name |

2-(2-bromoethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUFRWLIJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515612 | |

| Record name | 2-(2-Bromoethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4078-54-0 | |

| Record name | 2-(2-Bromoethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。